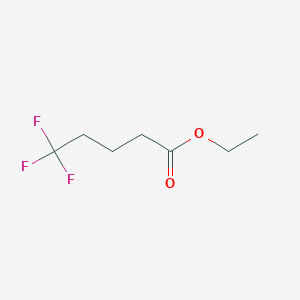

Ethyl 5,5,5-trifluoropentanoate

Description

Properties

CAS No. |

217186-74-8 |

|---|---|

Molecular Formula |

C7H11F3O2 |

Molecular Weight |

184.16 g/mol |

IUPAC Name |

ethyl 5,5,5-trifluoropentanoate |

InChI |

InChI=1S/C7H11F3O2/c1-2-12-6(11)4-3-5-7(8,9)10/h2-5H2,1H3 |

InChI Key |

PLAAHDQADYDAIU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 5,5,5-Trifluoropent-2-enoate

Molecular Formula : C₇H₉F₃O₂ | Molecular Weight : 182.14 g/mol

- Structural Differences : Features a double bond at position 2 (

CCOC(=O)/C=C/CC(F)(F)F) instead of ketone groups . - Impact on Properties :

- Lower boiling point due to reduced polarity.

- Increased reactivity in conjugate addition reactions due to the α,β-unsaturated ester moiety.

- Applications : Intermediate in organic synthesis, particularly for cycloadditions .

Sodium 5,5,5-Trifluoro-4-hydroxypentanoate

Molecular Formula : C₅H₇F₃O₃ | Molecular Weight : 178.10 g/mol

- Structural Differences : Hydroxyl group at position 4 and a carboxylate sodium salt instead of an ethyl ester .

- Impact on Properties :

- Higher water solubility due to ionic character.

- Reduced volatility compared to ester analogs.

- Applications: Potential use in aqueous formulations or as a surfactant .

Diethyl 4,4-Difluoroheptanedioate

Molecular Formula : C₁₁H₁₈F₂O₄ | Molecular Weight : 276.25 g/mol

- Structural Differences : Longer heptanedioate chain with two fluorine atoms at position 4 and two ester groups .

- Impact on Properties :

- Higher molecular weight increases melting point and viscosity.

- Enhanced stability in hydrolytic conditions due to symmetrical fluorination.

- Applications : Polymer plasticizer or crosslinking agent .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate | C₇H₇F₃O₄ | 212.12 | 2,4-diketo, trifluoromethyl | 198.05 | Pharmaceutical intermediates |

| Ethyl 5,5,5-Trifluoropent-2-enoate | C₇H₉F₃O₂ | 182.14 | α,β-unsaturated ester | ~160–170 (est.) | Organic synthesis |

| Sodium 5,5,5-Trifluoro-4-hydroxypentanoate | C₅H₇F₃O₃ | 178.10 | Hydroxyl, carboxylate salt | N/A | Aqueous formulations |

| Ethyl 3,3,3-Trifluoropropanoate | C₅H₇F₃O₂ | 156.10 | Trifluoromethyl | 120–130 | Agrochemicals, solvents |

| Diethyl 4,4-Difluoroheptanedioate | C₁₁H₁₈F₂O₄ | 276.25 | Di-ester, difluoro | >250 (est.) | Polymer additives |

Research Findings and Trends

Synthetic Utility: Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate’s diketone structure enables diverse reactivity, such as condensations to form heterocycles, a key step in drug synthesis . In contrast, Ethyl 5,5,5-trifluoropent-2-enoate’s conjugated system is exploited in Diels-Alder reactions .

Fluorination Effects : The trifluoromethyl group in all compounds enhances electron-withdrawing effects , improving stability against oxidation. However, the sodium salt () trades volatility for ionic solubility, broadening its formulation utility .

Market Trends: High demand for Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate in oncology and CNS drug development contrasts with shorter-chain analogs like Ethyl 3,3,3-trifluoropropanoate, which dominate agrochemical markets .

Q & A

Basic: What are the recommended laboratory synthesis methods for Ethyl 5,5,5-trifluoropentanoate?

Methodological Answer:

this compound can be synthesized via esterification of 5,5,5-trifluoropentanoic acid using ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, fluorination of pre-existing esters may be employed. For example, trifluoroacetic anhydride can react with β-keto esters (e.g., ethyl acetoacetate) to introduce the trifluoromethyl group, followed by reduction of the ketone moiety if needed . Key steps include:

- Reaction Monitoring : Use TLC or GC-MS to track progress.

- Purification : Distillation or column chromatography to isolate the product.

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

Spectroscopic characterization is critical:

- ¹H/¹³C NMR : Identify protons adjacent to the trifluoromethyl group (δ ~2.5–3.5 ppm for CH₂CF₃) and ester carbonyl carbons (δ ~165–175 ppm) .

- IR Spectroscopy : Confirm ester C=O stretches (~1740 cm⁻¹) and CF₃ vibrations (~1150–1250 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (MW = 182.14 g/mol) via ESI-MS or GC-MS .

Advanced: How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing CF₃ group reduces electron density at the ester carbonyl, increasing electrophilicity and accelerating nucleophilic attack. Comparative studies with non-fluorinated analogs show:

- Kinetic Analysis : Measure rate constants for hydrolysis (e.g., alkaline conditions) to quantify reactivity differences .

- Computational Insights : DFT calculations reveal lowered LUMO energy at the carbonyl, corroborating enhanced susceptibility to nucleophiles .

Advanced: What strategies resolve contradictions in spectroscopic data for fluorinated esters like this compound?

Methodological Answer:

Discrepancies in NMR/IR data often arise from conformational flexibility or solvent effects . Mitigation strategies include:

- Variable-Temperature NMR : Probe dynamic effects by analyzing signal splitting at low temperatures .

- Isotopic Labeling : Use ¹⁹F-labeled analogs to simplify complex splitting patterns .

- Comparative Analysis : Cross-reference with structurally related compounds (e.g., Ethyl 5,5,5-trifluoro-3-oxopentanoate) to identify consistent trends .

Advanced: What computational approaches predict the physicochemical properties of this compound?

Methodological Answer:

- Collision Cross-Section (CCS) Predictions : Ion mobility-mass spectrometry (IM-MS) coupled with machine learning models estimates CCS values (e.g., [M+H]⁺: ~140 Ų), aiding in metabolite identification .

- Molecular Dynamics (MD) Simulations : Study solvent interactions and diffusion coefficients in aqueous/organic matrices .

- QSPR Models : Relate logP values (~2.1) to fluorination effects using quantitative structure-property relationships .

Basic: What are the key considerations for designing kinetic studies involving this compound?

Methodological Answer:

- Substrate Concentration : Optimize to avoid pseudo-first-order artifacts.

- Temperature Control : Use thermostatted reactors to minimize side reactions.

- Quenching Methods : Rapid cooling or acid addition to halt reactions at precise timepoints .

Advanced: How do structural analogs of this compound differ in biological activity?

Methodological Answer:

Compare with analogs like Ethyl 4,4,4-trifluorobutanoate (shorter chain) and Ethyl 6,6,6-trifluorohexanoate (longer chain):

- Enzyme Assays : Test inhibition of lipases or esterases to assess chain-length dependency .

- Molecular Docking : Map binding interactions with target proteins (e.g., esterase active sites) to explain selectivity differences .

Advanced: How can researchers validate the metabolic stability of this compound in biological systems?

Methodological Answer:

- In Vitro Incubations : Use liver microsomes or hepatocytes to measure half-life (t½) and identify metabolites via LC-HRMS .

- Isotope Tracing : Introduce ¹³C or ²H labels to track metabolic pathways (e.g., β-oxidation vs. ester hydrolysis) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to volatility and potential respiratory irritation.

- PPE : Wear nitrile gloves and safety goggles; avoid latex (permeability to esters).

- Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced: How can researchers leverage this compound in developing fluorinated prodrugs?

Methodological Answer:

- Esterase Activation : Design prodrugs hydrolyzed by specific enzymes (e.g., carboxyl esterases in target tissues) .

- Stability Profiling : Assess pH-dependent hydrolysis rates to optimize release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.